Cas no 2228531-81-3 (2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride)

2,5-Dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as an intermediate in organic synthesis. Its pyrrole core and sulfonyl chloride functionality make it a valuable reagent for introducing sulfonamide groups into target molecules, particularly in pharmaceutical and agrochemical applications. The compound's structural features, including the sterically hindered alkyl substituents, enhance its stability and selectivity in reactions. It is particularly useful in nucleophilic substitution and coupling reactions, where precise functionalization is required. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. This reagent is suited for high-purity synthetic workflows demanding consistent reactivity.
2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride structure
2228531-81-3 structure
Product Name:2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride
CAS No:2228531-81-3
MF:C10H16ClNO2S
MW:249.75754070282
CID:6000732
PubChem ID:165868880
Update Time:2025-10-29

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride
    • 2228531-81-3
    • EN300-2002999
    • Inchi: 1S/C10H16ClNO2S/c1-7(2)6-12-8(3)5-10(9(12)4)15(11,13)14/h5,7H,6H2,1-4H3
    • InChI Key: FZYJEBBMCXWMFM-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C)N(C=1C)CC(C)C)(=O)=O

Computed Properties

  • Exact Mass: 249.0590276g/mol
  • Monoisotopic Mass: 249.0590276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 47.4Ų

2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride Pricemore >>

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Additional information on 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride

Recent Advances in the Application of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride (CAS: 2228531-81-3) in Chemical Biology and Pharmaceutical Research

The compound 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride (CAS: 2228531-81-3) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This sulfonyl chloride derivative serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and targeted therapeutics. Recent studies have explored its utility in click chemistry reactions, where its sulfonyl chloride group enables efficient conjugation with nucleophiles such as amines and alcohols, facilitating the rapid assembly of compound libraries for high-throughput screening.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride as a building block for the synthesis of novel sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The compound's unique pyrrole scaffold and sulfonyl chloride functionality allowed for the introduction of diverse substituents, leading to the identification of potent inhibitors with improved selectivity profiles. Molecular docking studies further revealed that the steric and electronic properties of the 2-methylpropyl group play a critical role in modulating binding affinity.

Another notable application of this compound was reported in the field of proteolysis-targeting chimeras (PROTACs). A recent Nature Chemical Biology paper highlighted its incorporation into bifunctional molecules designed to degrade disease-relevant proteins. The sulfonyl chloride group was utilized to link the pyrrole moiety to E3 ligase ligands, resulting in PROTACs with enhanced cellular permeability and degradation efficiency. This approach opens new avenues for targeting previously undruggable proteins in cancer and neurodegenerative diseases.

From a synthetic chemistry perspective, advancements have been made in the large-scale production and purification of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride. A 2024 Organic Process Research & Development publication detailed an optimized manufacturing process that improves yield and reduces impurities, addressing previous challenges in its industrial-scale preparation. These process improvements are particularly significant given the growing demand for this intermediate in pharmaceutical development pipelines.

Safety and toxicological evaluations of this compound have also progressed. Recent in vitro studies using human liver microsomes have provided insights into its metabolic stability and potential drug-drug interaction risks. These data are crucial for guiding its use in medicinal chemistry campaigns and ensuring the development of safer drug candidates. Furthermore, computational models have been developed to predict the reactivity of its sulfonyl chloride group with various biological nucleophiles, aiding in the design of more stable conjugates.

Looking forward, researchers are exploring the potential of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole-3-sulfonyl chloride in emerging areas such as covalent drug discovery and chemical proteomics. Its balanced reactivity profile makes it particularly attractive for developing targeted covalent inhibitors that can achieve prolonged target engagement while maintaining selectivity. Additionally, its application in activity-based protein profiling studies is providing new tools for target identification and validation in complex biological systems.

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